molecular formula C20H20N2O3 B2767470 Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate CAS No. 906162-38-7

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate

Cat. No. B2767470
CAS RN: 906162-38-7
M. Wt: 336.391
InChI Key: JDIZIORFSOLESZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . It has been studied for its antioxidant and antibacterial properties .


Synthesis Analysis

The synthesis of similar compounds has been described using 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate involve the reaction of 4-aminopyridine with different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate has been a focus of synthetic chemistry research due to its potential as a precursor in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and utility in creating novel chemical structures. For instance, it serves as a key starting material for the synthesis of analogues of natural alkaloids, showcasing its significance in the development of new synthetic pathways (Voievudskyi et al., 2016). Moreover, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives have been synthesized, demonstrating potent antioxidant and antibacterial activities, highlighting its application in medicinal chemistry (Uppar et al., 2020).

Photoluminescent Properties

Research has also been conducted on the photoluminescent properties of related indolizine derivatives. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, with a dramatic blue shift in fluorescence emission when protonated. This unusual behavior opens up possibilities for their use in optical and sensor applications (Outlaw et al., 2016).

Anticancer Potential

The exploration of ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate derivatives in cancer research has led to the discovery of new apoptosis-inducing agents for breast cancer. Through a multicomponent synthesis approach, derivatives have been synthesized and evaluated in vitro and in vivo, with some showing promising antiproliferative potential against cancer cell lines. This suggests a potential application in the development of anticancer therapeutics (Gad et al., 2020).

properties

IUPAC Name

ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(24)16-15-7-5-6-10-22(15)18(17(16)21)19(23)14-9-8-12(2)13(3)11-14/h5-11H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIZIORFSOLESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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